![molecular formula C11H13ClN2O B2710874 N-(4-amino-2-chlorophenyl)cyclobutanecarboxamide CAS No. 926249-65-2](/img/structure/B2710874.png)
N-(4-amino-2-chlorophenyl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(4-amino-2-chlorophenyl)cyclobutanecarboxamide” is a chemical compound with the molecular formula C11H13ClN2O . It has an average mass of 224.687 Da and a mono-isotopic mass of 224.071640 Da .
Molecular Structure Analysis
The molecular structure of “N-(4-amino-2-chlorophenyl)cyclobutanecarboxamide” consists of a cyclobutanecarboxamide group attached to a 4-amino-2-chlorophenyl group . The molecular weight of the compound is 224.69 .Physical And Chemical Properties Analysis
“N-(4-amino-2-chlorophenyl)cyclobutanecarboxamide” has a molecular formula of C11H13ClN2O and a molecular weight of 224.69 . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications
- HAdV Inhibition : N-(4-amino-2-chlorophenyl)cyclobutanecarboxamide analogues have shown promise as potent inhibitors of human adenovirus (HAdV) infections . These compounds could be explored further for their antiviral activity and potential therapeutic applications.
- RSV Replication : Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues effectively inhibit RSV replication . RSV is a common cause of respiratory tract infections, especially in infants and the elderly. Investigating this compound’s mechanism of action against RSV could lead to novel antiviral strategies.
- RSV-Associated Inflammation : The same analogues that inhibit RSV replication also suppress RSV infection-associated inflammatory responses . Understanding their anti-inflammatory properties may have implications for managing respiratory infections.
Antiviral Properties
Respiratory Syncytial Virus (RSV) Inhibition
Anti-Inflammatory Effects
properties
IUPAC Name |
N-(4-amino-2-chlorophenyl)cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-9-6-8(13)4-5-10(9)14-11(15)7-2-1-3-7/h4-7H,1-3,13H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOLPVOQEBTYDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=C(C=C(C=C2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-chlorophenyl)cyclobutanecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.